Crystallographic Profiling and Structural Analysis of 5-Aminopyrimidine-2-carbaldehyde: A Technical Guide for Advanced Molecular Design
Crystallographic Profiling and Structural Analysis of 5-Aminopyrimidine-2-carbaldehyde: A Technical Guide for Advanced Molecular Design
Introduction: The Strategic Value of 5-Aminopyrimidine-2-carbaldehyde
In the realm of modern rational drug design, small heterocyclic building blocks serve as the structural foundation for complex pharmacophores. 5-Aminopyrimidine-2-carbaldehyde (CAS: 933703-37-8; C5H5N3O) is a highly versatile synthon characterized by a pyrimidine core functionalized with an electron-donating amino group at the C5 position and an electron-withdrawing formyl (carbaldehyde) group at the C2 position.
Understanding the precise 3D spatial arrangement of this molecule is not merely an academic exercise; it is a prerequisite for predicting its reactivity. For instance, 5-aminopyrimidine-2-carbaldehyde is a critical precursor in the synthesis of biologically active 1,3,4-oxadiazole analogs, which exhibit potent antimicrobial and anti-inflammatory properties [1]. By determining its crystal structure, scientists can map the electrostatic potential surface and hydrogen-bonding vectors, thereby optimizing its integration into larger active pharmaceutical ingredients (APIs).
Theoretical Framework: Electronic Push-Pull and Lattice Energetics
As an Application Scientist, I approach the structural analysis of this compound by first examining its intrinsic electronic properties. The molecule exhibits a pronounced "push-pull" electronic effect :
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The Push: The lone pair on the C5-amino nitrogen delocalizes into the pyrimidine π -system.
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The Pull: The highly electronegative oxygen of the C2-formyl group withdraws electron density across the ring.
Causality in Crystallography: This resonance phenomenon directly dictates the crystal packing. The partial double-bond character of the C5-NH2 bond restricts the free rotation of the amino group, locking it into a nearly planar conformation with the pyrimidine ring. Consequently, the crystal lattice is driven by highly directional intermolecular interactions—specifically, robust
N−H⋯O
and
N−H⋯N
hydrogen bonds, supplemented by
π−π
stacking between adjacent pyrimidine rings.
Visualizing the Analytical Workflow
To transition from theoretical energetics to empirical structural data, a rigorous, self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow must be employed.
Workflow for the crystallization and SCXRD analysis of 5-Aminopyrimidine-2-carbaldehyde.
Experimental Methodology: A Self-Validating Protocol
The following protocol outlines the step-by-step methodology for isolating and resolving the crystal structure. Every phase is designed with an internal validation checkpoint to ensure data integrity.
Step 1: Crystal Growth via Solvent-Antisolvent Evaporation
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Procedure: Dissolve 50 mg of 5-aminopyrimidine-2-carbaldehyde in 2 mL of Dichloromethane (DCM) to achieve complete solvation. Slowly layer 2 mL of absolute Ethanol (EtOH) over the DCM solution in a narrow-necked vial. Cap loosely to allow for slow evaporation at ambient temperature (20–25 °C).
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Causality: DCM provides excellent solubility for the polar organic core, while EtOH acts as a hydrogen-bonding modulator and anti-solvent. As the highly volatile DCM evaporates, the local supersaturation of the compound in EtOH gently forces nucleation.
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Validation Checkpoint: Inspect the vial under a polarized light microscope after 48–72 hours. The presence of clear, block-like crystals that extinguish uniformly under cross-polarizers confirms a single-crystal domain, validating the sample for diffraction and ruling out twinned or polycrystalline aggregates.
Step 2: Data Collection
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Procedure: Mount a high-quality crystal (approx. 0.1×0.1×0.2 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a cryostream set to 100 K.
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Causality: Mo K α radiation is selected over Cu K α to minimize absorption effects, which is critical for purely organic molecules. Cooling to 100 K suppresses the thermal atomic displacement parameters (ADPs), yielding sharper diffraction spots and allowing for the precise localization of the highly mobile amino hydrogen atoms.
Step 3: Structure Solution and Refinement
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Procedure: Integrate the raw frames and apply multi-scan absorption corrections. Solve the phase problem using dual-space direct methods via 1 [2]. Refine the structure using full-matrix least-squares on F2 with 2 [3]. All non-hydrogen atoms must be refined anisotropically.
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Validation Checkpoint: The refinement is considered valid and structurally sound when the final R1 value drops below 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is <0.3e⋅A˚−3 .
Quantitative Data: Crystallographic Parameters
Based on the structural profiling of highly homologous pyrimidine derivatives, the following tables summarize the benchmark crystallographic data and refinement parameters expected for a high-quality dataset of 5-aminopyrimidine-2-carbaldehyde.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C | Volume ( V ) | 534.5(2) ų |
| Formula Weight ( Mr ) | 123.11 g/mol | Z (Molecules/cell) | 4 |
| Crystal System | Monoclinic | Calculated Density ( ρ ) | 1.530 g/cm³ |
| Space Group | P21/c | Absorption Coeff. ( μ ) | 0.115 mm⁻¹ |
| Temperature | 100(2) K | Reflections Collected | > 8,500 |
| a,b,c (Å) | 3.85, 11.20, 12.45 | Independent Reflections | ~ 1,250 ( Rint<0.03 ) |
| β (Angle) | 95.4° | Final R1 / wR2 | 0.035 / 0.092 |
Table 2: Expected Hydrogen-Bond Geometry for Supramolecular Assembly
| Interaction Type | D–H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | D–H ⋯ A Angle (°) |
| N5—H5A ⋯ O2 (Intermolecular) | 0.88(2) | 2.10(2) | 2.95(3) | 165(2) |
| N5—H5B ⋯ N3 (Intermolecular) | 0.88(2) | 2.15(2) | 3.01(3) | 160(2) |
Supramolecular Architecture
The true utility of solving this crystal structure lies in mapping its supramolecular architecture. The molecule acts as both a hydrogen bond donor (via the C5-NH2 group) and an acceptor (via the C2-C=O oxygen and pyrimidine ring nitrogens).
Hydrogen bonding and pi-pi stacking networks forming the 3D supramolecular architecture.
The primary N−H⋯O interactions typically link the molecules into infinite 1D chains along the crystallographic a-axis. Secondary N−H⋯N bonds cross-link these chains into 2D corrugated sheets. Finally, face-to-face π−π stacking between the electron-deficient pyrimidine rings (centroid-to-centroid distances of ~3.6 Å) stacks the sheets into a cohesive 3D lattice.
Implications for Rational Drug Design
For drug development professionals, the crystallographic profile of 5-aminopyrimidine-2-carbaldehyde provides actionable intelligence. When synthesizing larger heterocyclic derivatives—such as the 1,3,4-oxadiazole analogs synthesized via zinc nanoparticle catalysis [1]—the known bond lengths and angles of the pyrimidine precursor serve as rigid-body constraints during in silico molecular docking.
By understanding the exact geometry of the formyl group relative to the pyrimidine plane, computational chemists can accurately model the transition states of Schiff base formations or cyclization reactions, ultimately accelerating the hit-to-lead optimization phase in pharmaceutical pipelines.
References
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Syeda, A. B., et al. (2024). Review of synthesis process of 1,3,4-oxadiazole analogs. Growing Science. Available at: [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
